molecular formula C13H22O5 B14317306 Dipropyl 4-oxoheptanedioate CAS No. 111044-06-5

Dipropyl 4-oxoheptanedioate

Cat. No.: B14317306
CAS No.: 111044-06-5
M. Wt: 258.31 g/mol
InChI Key: ADGKRNQPSRFRMX-UHFFFAOYSA-N
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Description

Dipropyl 4-oxoheptanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of heptanedioic acid, where the carboxylic acid groups are esterified with propyl groups, and the central carbon is oxidized to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: More oxidized derivatives such as carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: New esters with different alkyl or aryl groups.

Scientific Research Applications

Dipropyl 4-oxoheptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of metabolic pathways involving ester and ketone groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl 4-oxoheptanedioate involves its reactivity as an ester and ketone. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Diethyl 4-oxoheptanedioate: Similar structure but with ethyl ester groups instead of propyl.

    Dimethyl 4-oxoheptanedioate: Similar structure but with methyl ester groups instead of propyl.

    4-oxoheptanedioic acid: The parent acid without esterification.

Uniqueness: Dipropyl 4-oxoheptanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The propyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various synthetic and industrial applications.

Properties

CAS No.

111044-06-5

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dipropyl 4-oxoheptanedioate

InChI

InChI=1S/C13H22O5/c1-3-9-17-12(15)7-5-11(14)6-8-13(16)18-10-4-2/h3-10H2,1-2H3

InChI Key

ADGKRNQPSRFRMX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCC(=O)CCC(=O)OCCC

Origin of Product

United States

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